

# Physicochemical properties and solid-state characterization of (2R)-Vildagliptin

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## Compound of Interest

Compound Name: (2R)-Vildagliptin

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## An In-Depth Technical Guide to the Physicochemical Properties and Solid-State Characterization of (2R)-Vildagliptin

This technical guide provides a comprehensive overview of the physicochemical properties and solid-state characterization of **(2R)-Vildagliptin**, the R-enantiomer of the dipeptidyl peptidase-4 (DPP-4) inhibitor, Vildagliptin. This document is intended for researchers, scientists, and professionals in the field of drug development and pharmaceutical sciences.

## Introduction to (2R)-Vildagliptin

**(2R)-Vildagliptin** is the R-enantiomer of Vildagliptin, an oral anti-hyperglycemic agent used in the management of type 2 diabetes mellitus.[1][2] As an impurity or related compound of the active pharmaceutical ingredient (API) Vildagliptin, its characterization is crucial for quality control and regulatory purposes. Vildagliptin itself is a potent and selective inhibitor of dipeptidyl peptidase-4 (DPP-4), an enzyme that inactivates incretin hormones like GLP-1 and GIP.[3][4] By inhibiting DPP-4, Vildagliptin prolongs the activity of these hormones, leading to enhanced insulin secretion and reduced glucagon release in a glucose-dependent manner.[1] The systematic study of its isomers, such as **(2R)-Vildagliptin**, is essential for understanding the API's purity profile and ensuring its safety and efficacy.

## Physicochemical Properties

A summary of the key physicochemical properties of **(2R)-Vildagliptin** is presented in Table 1. These properties are fundamental to its behavior in pharmaceutical formulations and biological

systems.

Table 1: Physicochemical Properties of **(2R)-Vildagliptin**

Property	Value	References
IUPAC Name	(2R)-1-[2-[(3-Hydroxytricyclo[3.3.1.1 <sup>3,7</sup> ]dec-1-yl)amino]acetyl]-2-pyrrolidinecarbonitrile	
Synonyms	Vildagliptin Related Compound A, (2R)-LAF237, Vildagliptin R-Isomer	
CAS Number	1036959-27-9	
Chemical Formula	C <sub>17</sub> H <sub>25</sub> N <sub>3</sub> O <sub>2</sub>	
Molecular Weight	303.40 g/mol	
Appearance	Off-White to Pale Beige Solid	
Melting Point	147-151°C	
Solubility	Slightly soluble in Chloroform and Methanol. Soluble in ethanol (~15-16 mg/ml), DMSO (~16-20 mg/ml), and DMF (~20 mg/ml).	
pKa (Predicted)	15.05 ± 0.40	
logP (Predicted)	1.50308	

## Solid-State Characterization

The solid-state properties of an API are critical as they can influence stability, dissolution, and bioavailability. Characterization involves multiple analytical techniques to understand the crystalline structure, thermal behavior, and spectroscopic fingerprint of the compound.

Table 2: Summary of Solid-State Characterization Data for **(2R)-Vildagliptin**

Technique	Key Findings	References
X-Ray Powder Diffraction (XRPD)	A specific crystal form of Vildagliptin (not specified as 2R) shows characteristic peaks at 2θ angles of 6.02°, 7.53°, 9.62°, 11.41°, 12.60°, 14.03°, 15.13°, 18.64°, 21.22°, 23.01°, 25.06°, 28.62°, 32.03°, and 34.42°.	
Differential Scanning Calorimetry (DSC)	A sharp endothermic peak is observed at 152.57°C, corresponding to the melting point of Vildagliptin. Another study reported a melting point of 154°C.	
Thermogravimetric Analysis (TGA)	TGA data is typically provided with comprehensive characterization of Vildagliptin impurities.	
Fourier-Transform Infrared (FTIR) Spectroscopy	Prominent peaks observed (in cm <sup>-1</sup> ) at: 3293 (N-H stretch), 2842 (Alkane C-H stretch), 2236 (C≡N nitrile stretch), 1710 (Amide C=O stretch), 1449 (N=O stretch), and 1250 (C-N amine stretch).	
Raman Spectroscopy	Experimental and theoretical Raman spectra have been investigated to provide a comprehensive vibrational assignment.	

## Experimental Protocols

Detailed methodologies for the key solid-state characterization techniques are provided below.

### X-Ray Powder Diffraction (XRPD)

XRPD is a primary technique used to determine the crystalline nature of a material and to identify its specific polymorphic form.

- **Objective:** To obtain the diffraction pattern of **(2R)-Vildagliptin** to identify its crystal form and assess its crystallinity.
- **Instrumentation:** A powder X-ray diffractometer equipped with a copper X-ray source (Cu K $\alpha$  radiation,  $\lambda \approx 1.5418 \text{ \AA}$ ) and a scintillation or area detector.
- **Sample Preparation:** A small amount of the **(2R)-Vildagliptin** powder is gently packed into a sample holder. Care is taken to create a flat, smooth surface to minimize preferred orientation effects.
- **Data Collection:**
  - The instrument is configured with the copper X-ray source operating at 40 kV and 40 mA.
  - The sample is scanned over a  $2\theta$  range, typically from  $5^\circ$  to  $35^\circ$ , with a step size of  $0.2^\circ$ .
  - Data is collected for a set duration at each step to ensure adequate signal-to-noise ratio.
- **Data Analysis:** The resulting diffractogram (intensity vs.  $2\theta$  angle) is analyzed to identify the positions and relative intensities of the diffraction peaks. These peaks serve as a fingerprint for the specific crystalline structure.

### Differential Scanning Calorimetry (DSC)

DSC measures the difference in heat flow between a sample and a reference as a function of temperature, providing information on thermal events like melting, crystallization, and glass transitions.

- **Objective:** To determine the melting point and thermal behavior of **(2R)-Vildagliptin**.

- Instrumentation: A calibrated Differential Scanning Calorimeter.
- Sample Preparation: Approximately 2-5 mg of **(2R)-Vildagliptin** is accurately weighed into an aluminum pan, which is then hermetically sealed. An empty sealed pan is used as a reference.
- Data Collection:
  - The sample and reference pans are placed in the DSC cell.
  - The temperature is increased at a constant heating rate, typically 10°C/min, under an inert nitrogen atmosphere.
  - The heat flow is recorded as a function of temperature.
- Data Analysis: The resulting thermogram is analyzed to identify endothermic (melting) or exothermic (crystallization) peaks. The onset temperature of the melting endotherm is typically reported as the melting point.

## Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature or time, providing information about thermal stability and decomposition.

- Objective: To assess the thermal stability and decomposition profile of **(2R)-Vildagliptin**.
- Instrumentation: A calibrated Thermogravimetric Analyzer.
- Sample Preparation: Approximately 5-10 mg of **(2R)-Vildagliptin** is placed in a tared TGA pan (typically platinum or alumina).
- Data Collection:
  - The sample is heated at a constant rate, for example, 10°C/min, in a controlled atmosphere (e.g., nitrogen).
  - The mass of the sample is continuously monitored and recorded as a function of temperature.

- Data Analysis: The TGA curve (weight % vs. temperature) is analyzed to determine the temperature at which significant weight loss occurs, indicating decomposition.

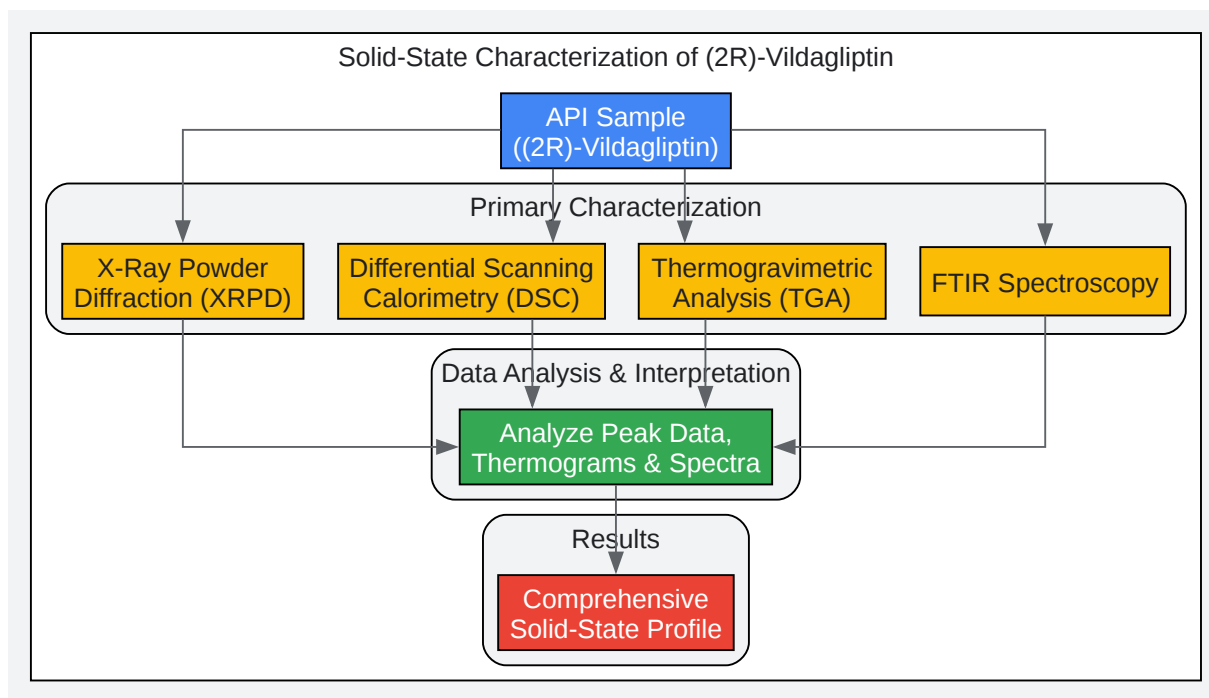
## Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy identifies functional groups within a molecule by measuring the absorption of infrared radiation.

- Objective: To obtain the infrared spectrum of **(2R)-Vildagliptin** for structural confirmation and identification.
- Instrumentation: A Fourier-Transform Infrared Spectrometer.
- Sample Preparation (KBr Pellet Method):
  - A small amount of **(2R)-Vildagliptin** (approx. 1 mg) is mixed with about 300 mg of dry, spectroscopic-grade potassium bromide (KBr).
  - The mixture is ground to a fine powder and pressed into a thin, transparent pellet using a hydraulic press.
- Data Collection:
  - A background spectrum of the empty sample compartment is collected.
  - The KBr pellet containing the sample is placed in the spectrometer's sample holder.
  - The spectrum is recorded, typically over a range of 4000–400  $\text{cm}^{-1}$ .
- Data Analysis: The positions (wavenumber,  $\text{cm}^{-1}$ ) and intensities of the absorption bands are correlated with specific molecular vibrations of the functional groups present in the **(2R)-Vildagliptin** molecule.

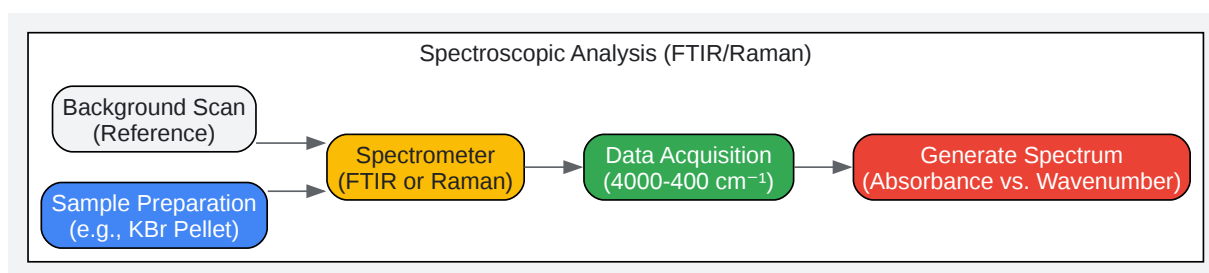
## Mandatory Visualizations

Diagrams created using Graphviz (DOT language) illustrate key experimental and logical workflows.



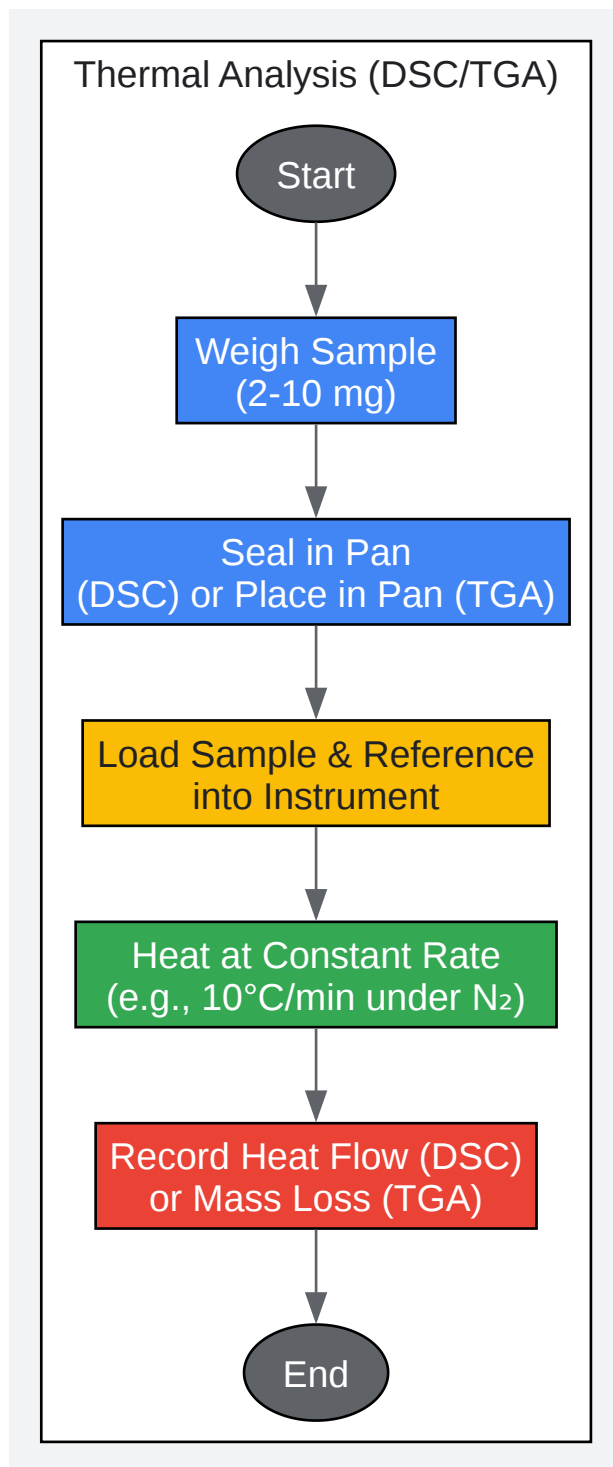
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Caption: General workflow for the solid-state characterization of an API.



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Caption: Workflow for Spectroscopic Analysis (FTIR/Raman).



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Caption: Workflow for Thermal Analysis (DSC/TGA).



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